2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-propylacetamide
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Overview
Description
2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-propylacetamide is a complex organic compound featuring an indole core, a piperidine ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-propylacetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole intermediate.
Formation of the Acetamide Group: The final step involves the acylation of the indole-piperidine intermediate with propylacetyl chloride in the presence of a base like triethylamine to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperidine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group, where nucleophiles like amines or thiols can replace the propyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the indole and piperidine rings.
Reduction: Reduced forms of the carbonyl groups, leading to alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
Biologically, 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-propylacetamide has shown promise in interacting with specific enzymes and receptors, making it a candidate for drug development. Its ability to modulate biological pathways is of particular interest in the study of diseases such as cancer and neurological disorders.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Its interactions with molecular targets suggest it could be developed into a drug for treating various conditions, including inflammatory diseases and infections.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-propylacetamide involves its interaction with specific molecular targets such as enzymes and receptors. The indole core is known to bind to various biological targets, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity, while the acetamide group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-methylacetamide
- 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-ethylacetamide
- 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-butylacetamide
Uniqueness
Compared to similar compounds, 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-propylacetamide is unique due to its specific substitution pattern, which can influence its biological activity and pharmacokinetic properties. The propyl group in the acetamide moiety can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from its methyl, ethyl, and butyl analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-2-10-21-20(26)19(25)16-13-23(17-9-5-4-8-15(16)17)14-18(24)22-11-6-3-7-12-22/h4-5,8-9,13H,2-3,6-7,10-12,14H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMHFJWIFHRHGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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